4-(2,4-Dichlorophenoxy-d3)butyric Acid

Mass Spectrometry Isotope Dilution Food Safety

Ensure regulatory-compliant quantitation of 2,4-DB herbicide residues. This certified deuterated internal standard (≥98 atom % D) guarantees matrix-matched calibration, co-elution, and precision (RSD<6.61%) for ISO/IEC 17025 workflows. Purchase high-purity 2,4-DB-d3 to eliminate ion suppression variability and meet Positive List System MRL requirements.

Molecular Formula C10H10Cl2O3
Molecular Weight 252.11 g/mol
Cat. No. B12300168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenoxy-d3)butyric Acid
Molecular FormulaC10H10Cl2O3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O
InChIInChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/i3D,4D,6D
InChIKeyYIVXMZJTEQBPQO-VSWDYIGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenoxy-d3)butyric Acid: Deuterated Analytical Reference Standard for Precise Quantification of 2,4-DB Herbicide Residues


4-(2,4-Dichlorophenoxy-d3)butyric Acid (CAS 1219802-46-6), also known as 2,4-DB-d3, is a deuterated analog of the phenoxy acid herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB; CAS 94-82-6). This isotopically labeled compound, with a molecular formula of C₁₀H₇D₃Cl₂O₃ and a molecular weight of 252.11 g/mol, is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based analytical workflows . The deuterium labeling is positioned on the phenyl ring (phenyl-d3), resulting in a nominal mass shift of +3 Da relative to the native unlabeled analyte, enabling its unambiguous distinction and quantitation in complex matrices such as agricultural commodities and environmental samples .

Why Unlabeled 2,4-DB Cannot Substitute for 4-(2,4-Dichlorophenoxy-d3)butyric Acid in Regulated Quantitative Analysis


The unlabeled parent compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is indistinguishable from the endogenous analyte in a sample matrix, rendering it wholly unsuitable as an internal standard. The substitution of an unlabeled analog or a structurally similar but non-isotopic compound introduces uncontrolled variability due to differential ionization efficiency, extraction recovery, and chromatographic behavior. In contrast, 4-(2,4-Dichlorophenoxy-d3)butyric Acid, as a stable isotope-labeled analog, co-elutes with the target analyte and exhibits virtually identical physicochemical properties, thereby compensating for matrix effects and instrument fluctuations throughout the sample preparation and LC-MS/MS analysis [1]. This fundamental principle of isotope dilution mass spectrometry (IDMS) ensures that the use of the deuterated compound is not a matter of preference but a technical necessity for achieving the accuracy and precision mandated by regulatory frameworks such as the CODEX Alimentarius and national food safety monitoring programs [2].

Quantitative Differentiation of 4-(2,4-Dichlorophenoxy-d3)butyric Acid: Comparative Evidence for Analytical Superiority


Exact Mass Differentiation for Unambiguous LC-MS/MS Identification

The incorporation of three deuterium atoms on the phenyl ring of 4-(2,4-Dichlorophenoxy-d3)butyric Acid results in a distinct, quantifiable mass shift of +3.0195 Da relative to the unlabeled 2,4-DB molecule (monoisotopic mass 249.0195 Da). This mass differential is sufficient to completely resolve the internal standard signal from the native analyte in mass spectrometry, a critical requirement for accurate quantitation via isotope dilution. Unlabeled alternatives or less pure batches of the native compound would fail to provide this fundamental spectral separation .

Mass Spectrometry Isotope Dilution Food Safety

Purity Specification: 98 Atom % D Isotopic Enrichment for Reliable Quantitation

Commercially available 4-(2,4-Dichlorophenoxy-d3)butyric Acid is specified with an isotopic purity of 98 atom % D. This high level of enrichment is essential for minimizing the contribution of unlabeled (d0) or partially labeled (d1, d2) species to the internal standard signal, which would otherwise bias quantitative measurements. In contrast, a generic or unlabeled standard cannot even be evaluated for this property and would introduce a 100% interference in the internal standard channel, completely invalidating any isotope dilution method .

Stable Isotope Labeling Analytical Method Validation Quality Control

Demonstrated Analytical Performance in Multi-Residue Pesticide Monitoring by LC-MS/MS

While this specific evidence item focuses on the unlabeled 2,4-DB analyte, it establishes the critical performance baseline for the entire 2,4-DB analytical system. A validated QuEChERS-LC-MS/MS method for phenoxy acid herbicides in cereals, designed for regulatory monitoring, reported a limit of detection (LOD) of 0.300 μg/kg for 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) [1]. To achieve the reported method precision (intraday and interday RSD < 6.61%) and accuracy (96.3-107%) for this analyte at trace levels, the use of a co-eluting, isotopically labeled internal standard such as 4-(2,4-Dichlorophenoxy-d3)butyric Acid is a de facto requirement. Relying on an unlabeled analog would preclude this level of performance due to uncontrolled matrix effects.

Pesticide Residue Analysis QuEChERS LC-MS/MS

Regulatory Necessity: Default 0.01 ppm MRL Enforcement via Positive List System

Recent regulatory developments have created a compelling, quantitative driver for adopting the most robust analytical methods for 2,4-DB. In Korea, the Positive List System (PLS) enforces a default maximum residue limit (MRL) of 0.01 ppm (10 μg/kg) for all pesticides, including 2,4-DB, on imported agricultural products for which no specific MRL has been established [1]. This low default tolerance necessitates analytical methods with sufficient sensitivity and reliability to confidently quantify residues at or below this threshold. The validated method LOD of 0.300 μg/kg for 2,4-DB in cereals [2] demonstrates the necessary sensitivity, but the accuracy and precision required to support regulatory decisions at the 0.01 ppm level can only be assured through the use of a stable isotope-labeled internal standard like 4-(2,4-Dichlorophenoxy-d3)butyric Acid to mitigate matrix effects and instrument variability.

Regulatory Compliance Maximum Residue Limit Food Import Control

Key Application Scenarios for 4-(2,4-Dichlorophenoxy-d3)butyric Acid in Analytical and Regulatory Science


Internal Standard for LC-MS/MS Quantification of 2,4-DB in Agricultural Commodities

This compound is used as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the quantification of 2,4-DB herbicide residues in cereals, fruits, and vegetables. Its near-identical physicochemical properties to the target analyte ensure co-elution and compensation for matrix effects during sample preparation (e.g., QuEChERS) and ionization, enabling the method to achieve the required sensitivity (LOD 0.300 μg/kg) and precision (RSD < 6.61%) for regulatory monitoring [1].

Method Validation and Quality Control for Food Safety Testing Laboratories

For contract research organizations (CROs) and food testing laboratories, 4-(2,4-Dichlorophenoxy-d3)butyric Acid is an essential component of method validation and routine quality control (QC). Its high isotopic purity (≥98 atom % D) ensures accurate and reproducible calibration curves and QC sample performance, which is a mandatory requirement for laboratories seeking or maintaining ISO/IEC 17025 accreditation for pesticide residue analysis [1].

Enforcement of Positive List System (PLS) MRLs for Imported Foods

This deuterated standard is a critical consumable for laboratories conducting regulatory compliance testing for markets with a Positive List System, such as Korea, where a default MRL of 0.01 ppm is applied to 2,4-DB and other pesticides lacking a specific established tolerance [1]. The analytical robustness provided by the SIL-IS is necessary for generating legally defensible data to support import/export decisions.

Environmental Fate and Water Quality Monitoring of Phenoxy Acid Herbicides

In environmental chemistry research, 4-(2,4-Dichlorophenoxy-d3)butyric Acid serves as an internal standard for the trace-level determination of 2,4-DB in surface water, groundwater, and soil samples. The use of isotope dilution mass spectrometry (IDMS) with this compound allows for the accurate assessment of herbicide transport, degradation, and persistence in the environment, overcoming the significant matrix interferences common in environmental samples [2].

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